molecular formula C7H3F2N B1296988 3,4-Difluorobenzonitrile CAS No. 64248-62-0

3,4-Difluorobenzonitrile

Cat. No.: B1296988
CAS No.: 64248-62-0
M. Wt: 139.1 g/mol
InChI Key: BTBFCBQZFMQBNT-UHFFFAOYSA-N
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Description

3,4-Difluorobenzonitrile is an organic compound with the molecular formula C7H3F2N. It is a derivative of benzonitrile, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is a white to pale cream crystalline solid with a melting point of 52-54°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,4-Difluorobenzonitrile involves the reaction of 3,4-dichlorobenzonitrile with potassium fluoride in the presence of a phase transfer catalyst such as bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride. The reaction is carried out at a lower temperature with a short reaction time, yielding a high purity product .

Another method involves the reaction of 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst to form 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene. This intermediate is then reacted with ammonia to obtain 3,4-difluorobenzamide, which is further dehydrated using a halogen-containing dehydration reagent and a catalyst to produce this compound .

Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The use of recyclable solvents and catalysts, as well as the recrystallization of by-products, helps in reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Reduction Reactions: The nitrile group can be reduced to form corresponding amines.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Reactions: Substituted benzonitriles.

    Reduction Reactions: 3,4-Difluoroaniline.

    Oxidation Reactions: 3,4-Difluorobenzoic acid

Scientific Research Applications

3,4-Difluorobenzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Difluorobenzonitrile depends on its application. In the context of herbicides, it acts by inhibiting specific enzymes in the target plants, leading to their death. The fluorine atoms enhance the compound’s ability to interact with biological targets, increasing its efficacy .

Comparison with Similar Compounds

  • 2,3-Difluorobenzonitrile
  • 2,4-Difluorobenzonitrile
  • 3,5-Difluorobenzonitrile
  • 3,4-Dichlorobenzonitrile
  • 2-Fluorobenzonitrile

Comparison: 3,4-Difluorobenzonitrile is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, and varying reactivity in chemical reactions .

Properties

IUPAC Name

3,4-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBFCBQZFMQBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214463
Record name 3,4-Difluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64248-62-0
Record name 3,4-Difluorobenzonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluorobenzonitrile
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Record name 3,4-Difluorobenzonitrile
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Record name 3,4-difluorobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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